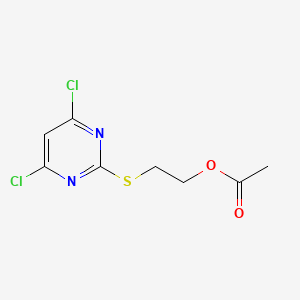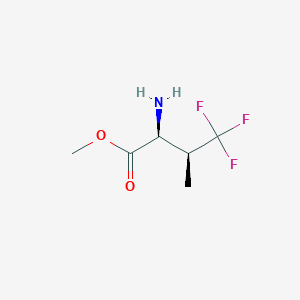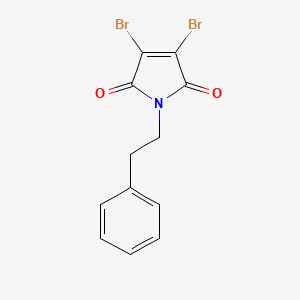
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its pyrrole ring substituted with bromine atoms at positions 3 and 4, and a phenylethyl group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- typically involves the bromination of maleimide derivatives. One common method includes the reaction of maleic anhydride with p-aminoacetophenone to form the intermediate, which is then brominated using bromine to yield the final product . The reaction conditions often involve the use of solvents like methanol and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the phenylethyl group but shares similar bromination patterns.
1-(4-((E)-3-arylacryloyl) phenyl)-3,4-dibromo-1H-pyrrole-2,5-dione: Contains additional arylacryloyl groups, providing different reactivity and applications.
Uniqueness
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
92751-35-4 |
|---|---|
Formule moléculaire |
C12H9Br2NO2 |
Poids moléculaire |
359.01 g/mol |
Nom IUPAC |
3,4-dibromo-1-(2-phenylethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Br2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
IOLRZTMTASEVCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


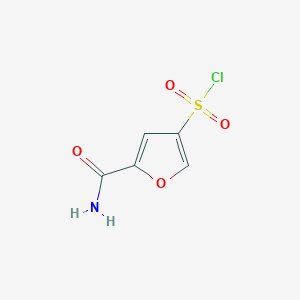

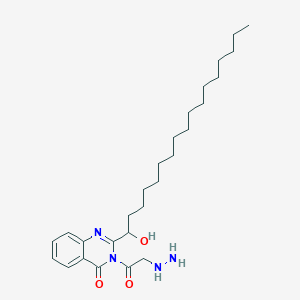
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
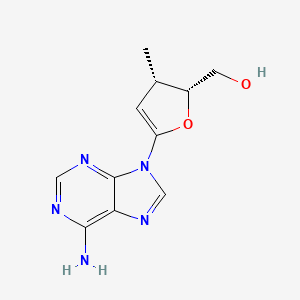

![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
